molecular formula C9H22OSi B097397 Trimethyl[(2-methylpentyl)oxy]silane CAS No. 17877-22-4

Trimethyl[(2-methylpentyl)oxy]silane

Cat. No.: B097397
CAS No.: 17877-22-4
M. Wt: 174.36 g/mol
InChI Key: DZBANYJTCRZHGN-UHFFFAOYSA-N
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Description

Trimethyl[(2-methylpentyl)oxy]silane (CAS 17877-22-4) is an organosilicon compound with the molecular formula C₉H₂₂OSi and an average molecular weight of 174.35 g/mol . Its structure consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a 2-methylpentyloxy chain. This compound is primarily used in organic synthesis as a protecting group for alcohols or as a reagent in phase-transfer catalysis . Its branched alkyl chain confers moderate steric hindrance and hydrophobicity, making it suitable for applications requiring balanced reactivity and solubility.

Properties

CAS No.

17877-22-4

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

trimethyl(2-methylpentoxy)silane

InChI

InChI=1S/C9H22OSi/c1-6-7-9(2)8-10-11(3,4)5/h9H,6-8H2,1-5H3

InChI Key

DZBANYJTCRZHGN-UHFFFAOYSA-N

SMILES

CCCC(C)CO[Si](C)(C)C

Canonical SMILES

CCCC(C)CO[Si](C)(C)C

Synonyms

Trimethyl[(2-methylpentyl)oxy]silane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural Isomers and Alkyl Chain Variants

Trimethyl[(3-methylpentyl)oxy]silane (CAS 17888-63-0)
  • Molecular Formula : C₉H₂₂OSi (identical to the target compound).
  • Key Difference : The methyl group is positioned at the 3-methylpentyl chain instead of 2-methylpentyl.
  • logP : 3.417 (similar hydrophobicity) .
Trimethyl(octadecyloxy)silane (CAS 18748-98-6)
  • Molecular Formula : C₂₁H₄₄OSi.
  • Key Difference : A long octadecyl (C18) chain replaces the 2-methylpentyl group.
  • Impact : The extended alkyl chain enhances hydrophobicity (logP > 6) and thermal stability, making it ideal for surface modification in materials science. However, its bulky structure limits solubility in polar solvents .

Aromatic and Heterocyclic Derivatives

(Z)-Trimethyl((3-phenyl-1-(thiophen-2-yl)prop-1-en-1-yl)oxy)silane (6m)
  • Molecular Formula : C₁₆H₂₀OSSi.
  • Key Difference : Incorporates thiophene and phenyl groups.
  • Impact : The aromatic and heterocyclic moieties enable π-π interactions, enhancing stability in catalytic systems. This compound achieved a 97% yield in synthesis, outperforming aliphatic analogs due to optimized electronic effects .
Trimethyl(2-phenylethoxy)silane (CAS 14629-58-4)
  • Molecular Formula : C₁₁H₁₈OSi.
  • Key Difference : Features a phenethyl (C₆H₅CH₂CH₂-) group.
  • Impact : The phenyl ring increases electron density, accelerating silylation reactions. Its logP (~3.5) is comparable to the target compound, but applications differ due to aromaticity .

Functionalized and Fluorinated Analogs

Trimethyl[(2-methyl-3,4-dihydro-1-naphthalenyl)oxy]silane
  • Molecular Formula : C₁₄H₂₀OSi.
  • Key Difference : Contains a dihydronaphthalene ring.
  • Impact : The fused aromatic system improves UV stability, making it useful in polymer coatings. Its higher molecular weight (232.40 g/mol) reduces volatility .
[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]trimethylsilane (CAS 56002-71-2)
  • Molecular Formula : C₁₀H₁₃F₁₂OSi.
  • Key Difference : Fully fluorinated heptyl chain.
  • Impact: Extreme hydrophobicity and chemical inertness suit it for non-stick surfaces, but synthesis complexity lowers yield compared to non-fluorinated analogs .

Physicochemical Properties

Property Trimethyl[(2-methylpentyl)oxy]silane Trimethyl(octadecyloxy)silane (Z)-6m
Molecular Weight 174.35 g/mol 344.66 g/mol 292.45 g/mol
logP ~3.4 (estimated) >6 ~4.2
Boiling Point Not reported >250°C 180–200°C (decomposes)
Applications Phase-transfer catalysis Surface coatings Catalysis, electronics

Key Research Findings

  • Steric Effects : The 2-methylpentyl group provides moderate steric shielding, outperforming linear chains in preventing undesired side reactions .
  • Aromatic Derivatives : Thiophene- and phenyl-containing silanes show enhanced catalytic activity in cross-coupling reactions due to electron-rich environments .
  • Fluorinated Analogs : While highly stable, their synthesis is less cost-effective than hydrocarbon-based silanes .

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